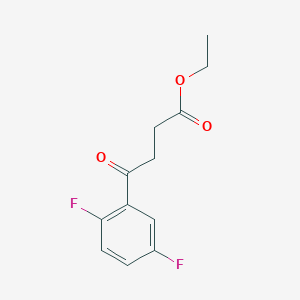

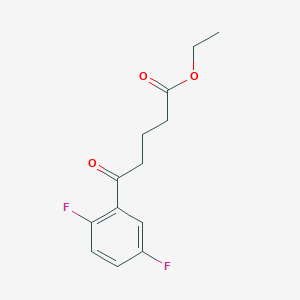

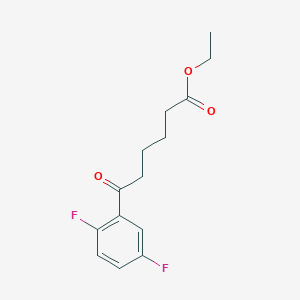

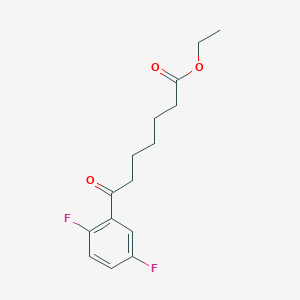

![molecular formula C15H21NO3 B1326019 Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate CAS No. 951885-83-9](/img/structure/B1326019.png)

Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

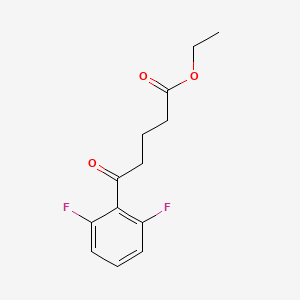

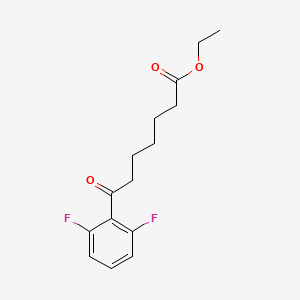

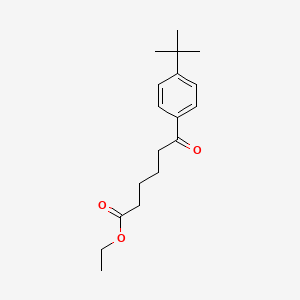

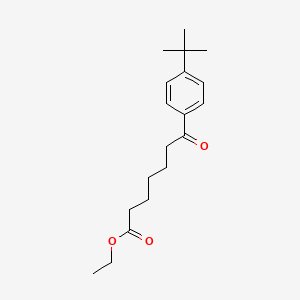

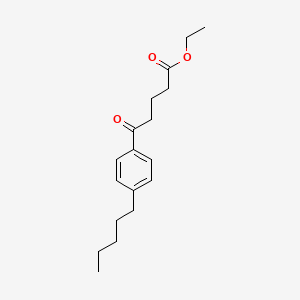

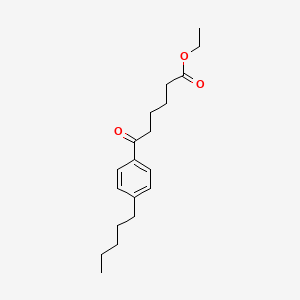

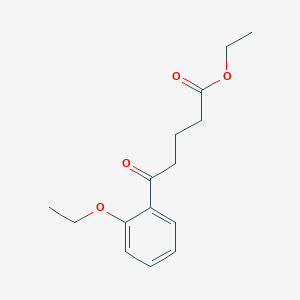

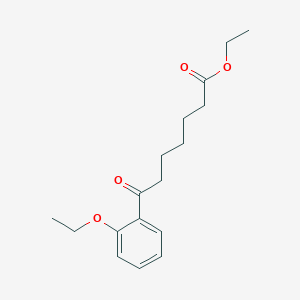

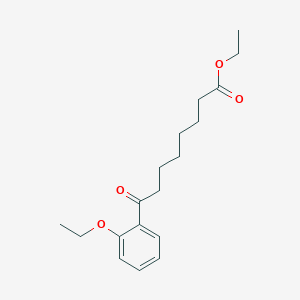

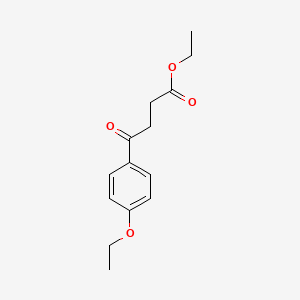

Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C15H21NO3. The molecule contains a total of 40 bonds. There are 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .

Molecular Structure Analysis

The molecule contains a total of 40 atoms, including 21 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .Scientific Research Applications

Formation of Nitrogen-Containing Heterocycles

This compound can be used in the formation of five- and six-membered nitrogen-containing heterocycles . Hydrazones of α-dicarbonyl compounds, which include this compound, have practical significance as they are used as active pharmaceuticals . They are also convenient substrates in the synthesis of heterocyclic structures .

Synthesis of Pyrazoles

Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate can be used in the synthesis of pyrazoles . For example, alkyl pyruvate hydrazones, which include this compound, have been transformed into alkyl 1-aryl-4-formyl-1 Н -pyrazole-3-carboxylates under the Vilsmeyer–Haack reaction conditions .

Synthesis of Substituted Ethyl 1-(4-chlorophenyl)-1H-pyrazolecarboxylates

This compound can be used in the synthesis of substituted ethyl 1-(4-chlorophenyl)-1H-pyrazolecarboxylates . These were synthesized by the condensation reactions of hydrazonoyl halides with ethyl 3-(N,N-dimethylamino)-acrylate in the presence of Et 3 N .

Biological Potential of Indole Derivatives

Indole derivatives, which include this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic,

properties

IUPAC Name |

ethyl 5-[3-(dimethylamino)phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-19-15(18)10-6-9-14(17)12-7-5-8-13(11-12)16(2)3/h5,7-8,11H,4,6,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFYNCOFYFBCOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.